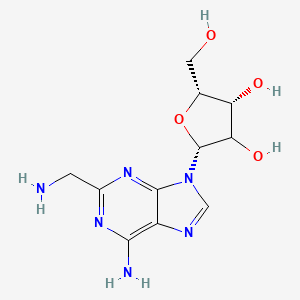

2-Aminomethyl adenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H16N6O4 |

|---|---|

Peso molecular |

296.28 g/mol |

Nombre IUPAC |

(2R,4R,5R)-2-[6-amino-2-(aminomethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,1-2,12H2,(H2,13,15,16)/t4-,7+,8?,11-/m1/s1 |

Clave InChI |

MJKYAVDZVJFLAO-PPNWTAOWSA-N |

SMILES isomérico |

C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)CN)N |

SMILES canónico |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)CN)N |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of 2-Aminomethyl Adenosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the predicted mechanism of action for 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog. While specific experimental data for this compound is limited in the public domain, its structural characteristics as a 2-substituted adenosine derivative provide a strong basis for predicting its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting purinergic signaling pathways.

Based on extensive analysis of related 2-substituted adenosine analogs, it is hypothesized that 2-Aminomethyl adenosine functions as an agonist at the adenosine A₂A receptor. This guide will therefore elucidate the established mechanism of action for A₂A receptor agonists, supported by generalized experimental protocols and data presentation formats commonly used in the field.

Predicted Mechanism of Action: A₂A Receptor Agonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G-protein coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. Structural modifications to the adenosine molecule, particularly at the 2-position of the purine ring, have been a successful strategy for developing subtype-selective agonists. It is predicted that this compound follows this paradigm, acting as an agonist primarily at the A₂A receptor.

The canonical signaling pathway initiated by A₂A receptor activation is mediated by the stimulatory G-protein, Gs. The proposed sequence of events is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates a variety of downstream effector proteins, leading to the ultimate cellular response. These responses can include smooth muscle relaxation, inhibition of inflammatory cell activation, and neurotransmitter release modulation.[1][2]

Visualizing the A₂A Signaling Pathway

The following diagram illustrates the predicted signaling cascade initiated by the binding of an A₂A agonist like this compound to its receptor.

Quantitative Data Summary

Due to the absence of specific published data for this compound, the following table provides a template of the expected quantitative pharmacological parameters. The values presented are for a hypothetical selective A₂A agonist and are for illustrative purposes only.

| Parameter | Description | Illustrative Value |

| Binding Affinity (Kᵢ) | The equilibrium dissociation constant, indicating the affinity of the compound for the receptor. A lower Kᵢ value signifies higher affinity. | 15 nM |

| Functional Potency (EC₅₀) | The concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., cAMP accumulation). | 50 nM |

| Efficacy (Eₘₐₓ) | The maximum response produced by the agonist, often expressed as a percentage of the response to a standard full agonist. | 95% |

| Selectivity | The ratio of binding affinities (Kᵢ) for different adenosine receptor subtypes (e.g., Kᵢ(A₁)/Kᵢ(A₂A)). A higher value indicates greater selectivity for the A₂A receptor. | >100-fold vs. A₁ |

Key Experimental Protocols

The characterization of a novel adenosine receptor agonist like this compound would typically involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are generalized protocols for these key experiments.

Radioligand Binding Assay for A₂A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human A₂A adenosine receptor.

Methodology: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Cell membranes expressing the human A₂A receptor (e.g., from HEK-293 or CHO cells).

-

Radioligand: [³H]CGS 21680 (a known A₂A agonist) or [³H]ZM241385 (a known A₂A antagonist).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled standard A₂A ligand (e.g., NECA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-radiolabeled ligand).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the A₂A receptor.

Methodology: This assay measures the ability of the agonist to stimulate the production of intracellular cAMP.

-

Materials:

-

Whole cells expressing the human A₂A receptor (e.g., HEK-293 or CHO cells).

-

Test Compound: this compound.

-

Reference Agonist: A known full A₂A agonist (e.g., CGS 21680 or NECA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add varying concentrations of this compound or the reference agonist to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist.

-

Determine the EC₅₀ value from the sigmoidal curve.

-

The Eₘₐₓ is the maximal cAMP production achieved by the test compound. This is often expressed as a percentage of the maximal response induced by the reference full agonist.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for the characterization of a novel adenosine receptor agonist.

This technical guide provides a foundational understanding of the predicted mechanism of action for this compound, based on the well-established pharmacology of A₂A adenosine receptor agonists. The provided experimental protocols and data visualization frameworks serve as a valuable resource for researchers aiming to characterize this and other novel purinergic compounds. Further experimental validation is required to definitively confirm the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Aminomethyl Adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-Aminomethyl adenosine (B11128), a modified purine (B94841) nucleoside. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.

Introduction

Adenosine and its analogues are fundamental molecules in numerous physiological processes, acting as key components of nucleic acids, energy carriers (ATP), and signaling molecules. Modifications to the adenosine scaffold have led to the development of a wide array of therapeutic agents and research tools. Substitution at the C2 position of the purine ring, in particular, has been a significant area of interest for modulating the affinity and selectivity of these compounds for various biological targets, most notably adenosine receptors. 2-Aminomethyl adenosine, featuring an aminomethyl group at this position, represents a valuable probe for exploring structure-activity relationships and developing novel therapeutics. This guide details the synthetic route to this compound, its analytical characterization, and discusses its potential biological implications based on the known pharmacology of related 2-substituted adenosine derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from the readily available 2-iodoadenosine (B13990). The key transformations involve a palladium-catalyzed Sonogashira cross-coupling reaction to introduce a protected aminomethyl precursor, followed by reduction of the alkyne and subsequent deprotection.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The process begins with the protection of the hydroxyl groups of 2-iodoadenosine, followed by the crucial C-C bond formation via Sonogashira coupling. The resulting alkyne is then reduced to an alkane, and finally, all protecting groups are removed to yield the target compound.

Experimental Protocols

Step 1: Protection of 2-Iodoadenosine

A detailed protocol for the protection of the hydroxyl groups of 2-iodoadenosine is necessary to prevent side reactions in subsequent steps. While various protecting groups can be employed, tert-butyldimethylsilyl (TBDMS) ethers are commonly used for their stability and ease of removal.

-

Protocol: To a solution of 2-iodoadenosine (1.0 eq) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (3.5 eq). The reaction mixture is stirred at room temperature for 16 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.

Step 2: Sonogashira Cross-Coupling

The introduction of the aminomethyl precursor is achieved via a Sonogashira coupling reaction between the protected 2-iodoadenosine and a suitable protected propargylamine, such as N-Boc-propargylamine.

-

Protocol: To a solution of 2-iodo-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine (1.0 eq) in a mixture of anhydrous tetrahydrofuran (B95107) and triethylamine, add N-Boc-propargylamine (1.5 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is stirred under an inert atmosphere at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield 2-(N-Boc-3-aminoprop-1-ynyl)-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.

Step 3: Reduction of the Alkyne

The triple bond of the propargyl group is reduced to a single bond. Catalytic hydrogenation is a common and effective method for this transformation.

-

Protocol: The product from the previous step is dissolved in ethanol, and palladium on activated carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-(N-Boc-3-aminopropyl)-2',3',5'-tris-O-(tert-butyldimethylsilyl)adenosine.

Step 4: Deprotection

The final step involves the removal of both the Boc and TBDMS protecting groups to yield the target compound, this compound.

-

Protocol: The protected intermediate is dissolved in a solution of trifluoroacetic acid in dichloromethane (B109758) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in tetrahydrofuran, and a solution of tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran (1 M) is added. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford this compound.

Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final compound. The expected chemical shifts will differ from those of adenosine due to the presence of the aminomethyl group at the C2 position.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by RP-HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing a small amount of a modifying agent like trifluoroacetic acid or formic acid.

Summary of Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the ribose protons, the H8 proton of the purine ring, and the methylene (B1212753) protons of the aminomethyl group. |

| Coupling Constants (J) | Characteristic J-couplings for the ribose ring protons. | |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbons of the purine ring, the ribose moiety, and the aminomethyl group. The C2 signal will be significantly shifted compared to adenosine. |

| HRMS | [M+H]⁺ | Calculated m/z for C₁₁H₁₇N₆O₄⁺. |

| RP-HPLC | Purity | ≥95% |

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported in the literature, the activity of other 2-substituted adenosine analogs provides a strong basis for predicting its potential biological roles. These analogs are well-known modulators of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.

Adenosine Receptor Signaling

The activation of adenosine receptors initiates intracellular signaling cascades. A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. These signaling events regulate a wide range of cellular functions, including neurotransmission, inflammation, and cardiovascular function.

Potential Applications

Given its structure, this compound could serve as a valuable tool for:

-

Probing Adenosine Receptor Binding Sites: The aminomethyl group can be further functionalized with fluorescent tags, biotin, or other labels to create probes for studying receptor-ligand interactions.

-

Lead Compound for Drug Discovery: The compound itself may exhibit interesting pharmacological properties, or it could serve as a scaffold for the development of more potent and selective adenosine receptor modulators. The primary amino group offers a convenient handle for further chemical modifications.

-

Investigating Structure-Activity Relationships: By comparing the activity of this compound with other 2-substituted analogs, researchers can gain insights into the structural requirements for receptor binding and activation.

Conclusion

This technical guide has outlined a robust synthetic pathway for this compound, detailed the necessary characterization techniques, and discussed its potential biological relevance in the context of adenosine receptor signaling. While specific experimental data for this compound remains to be fully elucidated in the public domain, the provided protocols and conceptual frameworks offer a solid foundation for its synthesis and future investigation. The unique structural features of this compound make it a promising candidate for further research in medicinal chemistry and pharmacology, with the potential to contribute to the development of novel therapeutic agents and a deeper understanding of purinergic signaling.

An In-depth Technical Guide to the Biological Role of 2-Substituted Adenosine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological and pathophysiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The modulation of these receptors presents significant therapeutic opportunities for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1] Consequently, the synthesis and characterization of adenosine analogues have been a major focus of medicinal chemistry.

This technical guide focuses on the biological role of 2-substituted adenosine analogues. While the specific compound 2-Aminomethyl adenosine is commercially available, detailed public-domain data on its biological activity is exceptionally scarce.[2][3] Therefore, this guide will broaden its scope to discuss the well-established principles of 2-substituted adenosine analogues as a class, their structure-activity relationships, and their impact on adenosine receptor signaling. We will delve into their mechanism of action, present quantitative data for representative compounds, and provide detailed experimental protocols for their characterization.

The Adenosine Receptors: Primary Targets of 2-Substituted Analogues

Adenosine receptors are the primary targets for 2-substituted adenosine analogues. Each receptor subtype is coupled to different G proteins and elicits distinct downstream signaling cascades.

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[1]

-

A₂A and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase and increase intracellular cAMP concentrations.[4] The A₂A receptor is of particular interest due to its high expression in the basal ganglia, coronary arteries, and immune cells, making it a key target for drugs aimed at treating Parkinson's disease, for myocardial perfusion imaging, and for cancer immunotherapy.[4]

Structure-Activity Relationships of 2-Substituted Adenosine Analogues

Modifications at the 2-position of the adenosine purine ring have been extensively explored to enhance affinity and selectivity for the different adenosine receptor subtypes. The nature of the substituent at this position can dramatically influence the pharmacological profile of the resulting analogue.

Generally, the introduction of bulky and hydrophobic groups at the 2-position tends to favor affinity for the A₂A receptor.[5] The structure of the substituent, including its length, rigidity, and electronic properties, fine-tunes the interaction with the receptor binding pocket. For instance, 2-alkynyl, 2-aryloxy, and 2-aralkyloxy substitutions have been shown to yield potent and selective A₂A agonists.[5][6]

In contrast, smaller substituents at the 2-position can modulate both affinity and efficacy at all receptor subtypes.[7] For example, the introduction of a cyano group can convert a full A₃ receptor agonist into a selective antagonist.[7]

Mechanism of Action and Signaling Pathways

The biological effects of 2-substituted adenosine analogues are initiated by their binding to adenosine receptors, which triggers a conformational change in the receptor and subsequent activation of intracellular signaling pathways.

For A₂A receptor agonists, the canonical signaling pathway involves the activation of Gₛ proteins, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream effector proteins, resulting in diverse cellular responses such as vasodilation and immunosuppression.[4][8]

Below is a diagram illustrating the A₂A receptor signaling pathway.

Caption: A₂A Adenosine Receptor Signaling Pathway.

Quantitative Data for Representative 2-Substituted Adenosine Analogues

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of several representative 2-substituted adenosine analogues for the human adenosine receptors. This data is crucial for understanding their selectivity and potential therapeutic applications.

Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Analogues at Human Adenosine Receptors

| Compound | 2-Substituent | hA₁ | hA₂A | hA₂B | hA₃ | Reference |

| CGS-21680 | -NH(CH₂)₂C₆H₄COOH | 1900 | 15 | >10000 | 3300 | [9] |

| Regadenoson | -pyrazolyl | >1000 | 6.4 | >1000 | >1000 | [10] |

| 2-(1-Hexynyl)adenosine | -C≡C-(CH₂)₃CH₃ | 115 | 82 | - | 49-fold selective for A₂A over A₃ | [11] |

| 2-Phenylamino-adenosine (CV1808) | -NHC₆H₅ | 500 | 100 | - | - | [9] |

Table 2: Functional Potency (EC₅₀, nM) of 2-Substituted Analogues

| Compound | Assay | hA₂A Receptor | Reference |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | cAMP Accumulation | 128 | [12] |

| UK-432,097 | cAMP Accumulation | 0.3 | [13] |

Detailed Experimental Protocols

The characterization of 2-substituted adenosine analogues relies on a set of standardized in vitro assays. Below are detailed protocols for two of the most common experiments: radioligand binding assays and cAMP accumulation assays.

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the affinity of a 2-substituted adenosine analogue for a specific human adenosine receptor subtype (e.g., hA₂A).

Materials:

-

Cell membranes expressing the recombinant human adenosine receptor of interest (e.g., from HEK293 or CHO cells).[14]

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]CGS21680 for hA₂A).[14]

-

Test Compound: The 2-substituted adenosine analogue of interest.

-

Non-specific binding control: A high concentration of a known non-radiolabeled ligand for the target receptor.

-

Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM) and adenosine deaminase (to remove endogenous adenosine).[14]

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, add the assay buffer, the radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.[14]

-

Initiate the binding reaction by adding the cell membrane preparation to each tube.[14]

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

The following diagram outlines the general workflow for a radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

This functional assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP, a key second messenger for Gₛ- and Gᵢ-coupled receptors.

Objective: To determine the functional potency (EC₅₀) of a 2-substituted adenosine analogue at a Gₛ-coupled receptor (e.g., hA₂A).

Materials:

-

A cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).[14]

-

Cell culture medium and reagents.

-

Test compound.

-

A phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[15]

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).[13]

-

A plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium and wash the cells with an appropriate assay buffer.

-

Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.[15]

-

Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[14]

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay format.[16]

-

Read the signal on a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the test compound-treated wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion and Future Directions

2-Substituted adenosine analogues represent a rich and diverse class of compounds with significant therapeutic potential. Their ability to selectively modulate the activity of different adenosine receptor subtypes has led to the development of valuable pharmacological tools and clinical candidates. While the specific biological role of this compound remains to be elucidated in the public domain, the extensive research on other 2-substituted analogues provides a strong framework for its potential characterization.

Future research in this area will likely focus on the development of analogues with improved pharmacokinetic properties and even greater receptor subtype selectivity. The elucidation of high-resolution crystal structures of adenosine receptors in complex with various 2-substituted ligands will continue to guide rational drug design and provide deeper insights into the molecular basis of their activity. As our understanding of the nuanced roles of adenosine signaling in health and disease expands, so too will the opportunities for developing novel therapeutics based on these versatile molecular scaffolds.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CD BioGlyco [bioglyco.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Unveiling the Functional Landscape of 2-Aminomethyl Adenosine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the functional characteristics of 2-Aminomethyl adenosine (B11128), a purine (B94841) nucleoside analog. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its interaction with adenosine receptors, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Introduction

2-Aminomethyl adenosine is a derivative of adenosine, a ubiquitous nucleoside that plays a critical role in numerous physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] Modifications at the 2-position of the adenine (B156593) nucleoside structure have been a key strategy in medicinal chemistry to modulate the affinity and efficacy of these compounds at the various adenosine receptor subtypes. This guide focuses specifically on the functional implications of introducing an aminomethyl group at this position.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional efficacy (EC₅₀/IC₅₀) of this compound and its N⁶-substituted derivatives at human adenosine receptor subtypes, as determined by radioligand binding and functional cAMP assays.[1]

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Human Adenosine Receptors [1]

| Compound | 2-Substituent | N⁶-Substituent | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) |

| 1 | -CH₂NH₂ | -CH₃ | >10,000 | >10,000 | >10,000 | 1,260 ± 150 |

| 2 | -CH₂NH₂ | -(3-iodobenzyl) | 1,230 ± 150 | 2,370 ± 230 | >10,000 | 12.0 ± 1.2 |

Data extracted from Ohno et al., Bioorganic & Medicinal Chemistry, 2004.[1]

Table 2: Functional Efficacy of this compound Derivatives in cAMP Assays [1]

| Compound | 2-Substituent | N⁶-Substituent | hA₁ (cAMP Inhibition) | hA₂A (cAMP Stimulation) | hA₂B (cAMP Stimulation) | hA₃ (cAMP Inhibition) |

| 1 | -CH₂NH₂ | -CH₃ | Agonist | No Effect | No Effect | Antagonist |

| 2 | -CH₂NH₂ | -(3-iodobenzyl) | Partial Agonist | Agonist | No Effect | Antagonist |

Functional characterization based on data from Ohno et al., Bioorganic & Medicinal Chemistry, 2004.[1]

Signaling Pathways

The interaction of this compound derivatives with adenosine receptors initiates intracellular signaling cascades. The A₁ and A₃ receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A and A₂B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound derivatives.

Synthesis of 2-Aminomethyladenosine Derivatives[1]

A general synthetic scheme for 2-aminomethyladenosine derivatives involves the initial synthesis of a 2-cyano adenosine analog, followed by reduction of the cyano group.

Protocol:

-

Cyanation: A solution of the 2-iodo-N⁶-substituted adenosine derivative in dimethylformamide (DMF) is treated with copper(I) cyanide (CuCN). The reaction mixture is heated to afford the 2-cyano-N⁶-substituted adenosine derivative.

-

Reduction: The 2-cyano intermediate is dissolved in a suitable solvent (e.g., methanol) containing hydrochloric acid. The mixture is then subjected to hydrogenation (H₂) in the presence of a palladium on carbon (Pd-C) catalyst to reduce the cyano group to an aminomethyl group, yielding the final product.

-

Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Radioligand Binding Assays[1]

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.

-

Radioligands: [³H]CCPA (for A₁), [³H]CGS 21680 (for A₂A), [¹²⁵I]AB-MECA (for A₃). A suitable radioligand for A₂B would be [³H]DPCPX.

-

Test Compound: this compound derivative.

-

Non-specific binding control: A high concentration of a non-selective adenosine agonist like NECA.

-

Incubation Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).

Protocol:

-

Incubation: Cell membranes are incubated in the buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays[1]

This assay measures the ability of the test compound to either stimulate (via A₂A/A₂B receptors) or inhibit (via A₁/A₃ receptors) the production of intracellular cAMP.

Materials:

-

CHO or HEK293 cells expressing the human A₁, A₂A, A₂B, or A₃ adenosine receptor.

-

Test Compound: this compound derivative.

-

Forskolin (B1673556) (for A₁/A₃ assays to pre-stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., LANCE cAMP 384 kit).

Protocol:

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

-

Pre-incubation: For A₁ and A₃ assays, cells are pre-incubated with forskolin to elevate basal cAMP levels.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Incubation: The plates are incubated for a specific period (e.g., 30 minutes) to allow for cAMP production/inhibition.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter-based system as per the kit instructions.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).

Conclusion

The introduction of a 2-aminomethyl group to the adenosine scaffold, particularly in combination with N⁶-substitutions, significantly influences the pharmacological profile of the resulting analog. The available data indicates that these modifications can lead to compounds with notable affinity and varied efficacy at the A₃ adenosine receptor, while generally showing lower affinity for A₁, A₂A, and A₂B receptors.[1] This technical guide provides a foundational understanding of the function of this compound derivatives and the experimental approaches used for their characterization, offering a valuable resource for further research and drug development in the field of purinergic signaling.

References

2-Aminomethyl Adenosine and its Analogs: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Purine (B94841) nucleoside analogs represent a cornerstone in the development of therapeutics for a wide range of diseases, including cancer and viral infections. Modifications of the purine core, particularly at the C2 position of adenosine (B11128), have yielded compounds with significant biological activity and receptor selectivity. This technical guide focuses on 2-aminomethyl adenosine and its closely related analogs, providing a comprehensive overview of their synthesis, mechanism of action, and biological evaluation. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel purine-based therapeutics.

Introduction: The Significance of Purine Nucleoside Analogs

Purine nucleoside analogs are structurally modified versions of the natural purines, adenosine and guanosine. These modifications are designed to alter their interaction with key cellular enzymes and receptors, leading to therapeutic effects.[1] The primary mechanisms of action for many purine nucleoside analogs involve the inhibition of DNA and RNA synthesis, as well as the induction of apoptosis.[1] These compounds often act as antimetabolites, interfering with normal cellular processes.

The therapeutic potential of purine nucleoside analogs is vast, with applications in oncology, virology, and immunology. The structural diversity achievable through chemical synthesis allows for the fine-tuning of their biological activity and selectivity towards specific cellular targets. Modifications at the C2 position of the adenosine scaffold have been a particularly fruitful area of research, leading to the discovery of potent and selective ligands for adenosine receptors.

Synthesis of C2-Substituted Adenosine Analogs

The synthesis of this compound and its analogs typically involves the modification of a pre-existing adenosine or a protected derivative. A common strategy is to start with a 2-halo-adenosine derivative, which can then undergo nucleophilic substitution with an appropriate aminomethyl-containing reagent.

A representative synthetic approach for a C2-substituted aminoadenosine derivative is outlined below. This general scheme is based on methodologies reported for the synthesis of various C2-amino and C2-hydrazinyl adenosine analogs.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-hydrazinyladenosine analogs.

Experimental Protocol: Synthesis of 2-Hydrazinyladenosine Derivatives

This is a representative protocol based on the synthesis of related compounds and should be adapted and optimized for specific target molecules.

-

Protection of Ribose Hydroxyls: To a solution of 2-chloroadenosine in a suitable solvent (e.g., pyridine), add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a catalyst (e.g., DMAP). Stir the reaction at room temperature until the reaction is complete (monitored by TLC). The protected 2-chloroadenosine is then isolated and purified.

-

Nucleophilic Substitution: The protected 2-chloroadenosine is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of hydrazine hydrate. The reaction mixture is heated to reflux and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Formation of Hydrazone: The resulting 2-hydrazinyladenosine derivative is reacted with a desired aldehyde or ketone in a suitable solvent (e.g., methanol) with a catalytic amount of acid. The reaction is stirred at room temperature to form the corresponding hydrazone.

-

Deprotection: The protecting groups on the ribose moiety are removed using a standard deprotection protocol (e.g., TBAF for silyl (B83357) ethers). The final product is purified by chromatography or recrystallization.

Mechanism of Action and Biological Activity

The biological effects of this compound analogs are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3).[2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.[3]

Substitution at the C2 position of adenosine has been shown to significantly influence the affinity and selectivity of the analogs for the different adenosine receptor subtypes.[2] For instance, many C2-substituted analogs exhibit high affinity and selectivity for the A2A adenosine receptor.[2]

Signaling Pathways

Activation of the A2A adenosine receptor by an agonist, such as a this compound analog, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: Simplified A2A adenosine receptor signaling pathway.

Quantitative Biological Data

The biological activity of C2-substituted adenosine analogs is typically quantified through various in vitro assays. The following table summarizes representative binding affinity data (Ki values) for a series of 2-hydrazinyladenosine derivatives at different rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | R1 | R2 | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 1 | H | H | >10000 | 329 | >10000 |

| 2 | Phenyl | H | >10000 | 24.4 | >10000 |

| 3 | 4-Fluorophenyl | H | >10000 | 16.1 | >10000 |

| 4 | 2,4-Difluorophenyl | H | >10000 | 12.0 | >10000 |

| Data is illustrative and based on published findings for 2-hydrazinyladenosine derivatives.[5] |

Experimental Protocols for Biological Evaluation

Adenosine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to adenosine receptors using a radioligand displacement assay.

Caption: General workflow for an adenosine receptor binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adenosine receptor subtype of interest.

-

Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A2A receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki value) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Protocol:

-

Cell Culture: Plate cells expressing the adenosine receptor of interest in a multi-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: After a specific incubation time, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Cell Viability Assay

This assay assesses the cytotoxic effect of the compound on cultured cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Conclusion and Future Directions

This compound and its analogs represent a promising class of purine nucleoside derivatives with significant potential for therapeutic development. Their ability to selectively target adenosine receptors opens up avenues for the treatment of a variety of diseases. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a foundation for researchers to explore the structure-activity relationships of this compound class further.

Future research in this area will likely focus on the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the signaling pathways modulated by these compounds will also be crucial for identifying new therapeutic applications and for designing more targeted and effective drugs. The continued exploration of C2-substituted adenosine analogs holds great promise for the future of purine-based drug discovery.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine - Wikipedia [en.wikipedia.org]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 2-Aminomethyl Adenosine: A Technical Guide

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific studies detailing the synthesis and comprehensive structural analysis of 2-Aminomethyl adenosine (B11128). Therefore, this guide will focus on the structural elucidation of the closely related and well-documented compound, 2-Aminoadenosine , to provide a foundational framework and procedural insight for researchers. The methodologies and analytical approaches described herein are directly applicable to the characterization of novel C2-substituted purine (B94841) nucleosides like 2-Aminomethyl adenosine.

Introduction to C2-Substituted Adenosine Analogs

Adenosine, a fundamental purine nucleoside, plays a crucial role in various biochemical processes.[1] The chemical modification of the adenosine scaffold, particularly at the C2 position of the purine ring, has been a significant area of research in medicinal chemistry to develop novel therapeutic agents, including agonists and antagonists for adenosine receptors.[2][3] Understanding the precise molecular structure of these analogs is paramount for elucidating their structure-activity relationships (SAR).

This technical guide outlines the standard analytical workflow for the structural characterization of a C2-substituted adenosine, using 2-Aminoadenosine as a primary example.

Physicochemical and Spectroscopic Data of 2-Aminoadenosine

Comprehensive data for 2-Aminoadenosine has been compiled from various chemical databases. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [4] |

| Molecular Formula | C₁₀H₁₄N₆O₄ | [4] |

| Molecular Weight | 282.26 g/mol | [4] |

| Canonical SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)N | [4] |

| InChI Key | ZDTFMPXQUSBYRL-UUOKFMHZSA-N | [4] |

| Computed XLogP3 | -1.4 | [4] |

| Hydrogen Bond Donors | 6 | [4] |

| Hydrogen Bond Acceptors | 9 | [4] |

Experimental Protocols for Structural Elucidation

The complete structural characterization of a novel adenosine derivative such as this compound would involve a series of analytical techniques to confirm its identity, purity, and three-dimensional structure.

Synthesis and Purification

The synthesis of C2-substituted adenosine derivatives often involves multi-step chemical reactions starting from a commercially available precursor like 2-iodoadenosine (B13990) or by building the purine ring system.[4]

Purity and Identity Confirmation: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Methodology: A solution of the compound is injected into a reverse-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The elution is monitored using a UV detector at wavelengths of 210 nm and 254 nm.[5]

-

Expected Outcome: A single major peak in the chromatogram indicates a high degree of purity.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and confirm its elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated, and the sample is introduced via direct infusion or coupled with an LC system (LC-MS).[5]

-

Expected Outcome: The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass of the target compound, confirming its molecular formula. For 2-Aminoadenosine, the expected m/z would be approximately 283.1151.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure by identifying the connectivity of atoms.

-

Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Outcome:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will correspond to the protons on the purine ring, the ribose sugar, and the aminomethyl group.

-

¹³C NMR: The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.

-

2D NMR: These experiments will establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

-

Table of Representative ¹H NMR Chemical Shifts for Adenosine in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| H8 | 8.33 |

| H2 | 8.12 |

| NH₂ | 7.33 |

| H1' | 5.86 |

| 5'-OH | 5.44-5.39 |

| 3'-OH | 5.44-5.39 |

| 2'-OH | 5.17 |

| H2' | 4.59 |

| H3' | 4.12 |

| H4' | 3.94 |

| H5'a, H5'b | 3.67, 3.53 |

| [1] |

Note: The chemical shifts for this compound would be expected to differ, particularly for the protons on the purine ring due to the electronic effect of the aminomethyl group.

Three-Dimensional Structure: X-ray Crystallography

X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.[3]

-

Methodology:

-

Crystallization: Single crystals of the purified compound are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[3]

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[3]

-

-

Expected Outcome: A detailed 3D model of the molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the analytical framework presented here for the related compound, 2-Aminoadenosine, provides a robust and comprehensive guide for its future structural characterization. The combination of chromatographic, spectrometric, and crystallographic techniques is essential for the unambiguous determination of the structure of novel nucleoside analogs, which is a critical step in the drug discovery and development process. Researchers venturing into the synthesis and analysis of this compound or similar derivatives can confidently employ these established methodologies.

References

- 1. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C2‐linked alkynyl poly‐ethylene glycol(PEG) adenosine conjugates as water‐soluble adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 2-Substituted Adenosine Analogs with Adenosine Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Analysis of 2-Substituted Adenosine (B11128) Analogs

The characterization of a novel adenosine analog involves determining its binding affinity (Ki) and functional potency (EC50 or IC50) at each of the four adenosine receptor subtypes. This is crucial for establishing its selectivity and potential therapeutic window. The following tables present representative data for various 2-substituted adenosine analogs, illustrating the typical format for such quantitative analysis.

Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |

| 2-Phenylaminoadenosine (CV-1808) | >150 | ~100 | - | - |

| 2-[2-(4-aminophenyl)ethylamino]adenosine | >150 | - | - | - |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | Low Efficacy Partial Agonist | Full Agonist | 128 (EC50) | Low Efficacy Partial Agonist |

| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2Cl-IB-MECA) | - | - | - | 0.33 |

Data compiled from various sources. Note: "-" indicates data not available.

Table 2: Functional Potency (EC50/IC50, nM) of 2-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) | A2B Receptor (cAMP Stimulation) | A3 Receptor (cAMP Inhibition) |

| NECA (5'-N-Ethylcarboxamidoadenosine) | - | 16 | 2.5 | - |

| Adenosine | - | 700 | 24,000 | - |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | - | Full Agonist | 128 | - |

Data compiled from various sources. Note: "-" indicates data not available. NECA is a non-selective agonist often used as a reference compound.

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Cells or tissues expressing the adenosine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

For determining non-specific binding, a high concentration of a non-labeled agonist or antagonist is added to a set of wells.[2]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[1]

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester, which separates the bound radioligand from the unbound.[1]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

cAMP Functional Assay Protocol

This assay measures the ability of a compound to either stimulate (for Gs-coupled receptors like A2A and A2B) or inhibit (for Gi-coupled receptors like A1 and A3) the production of cyclic adenosine monophosphate (cAMP).

1. Cell Culture and Seeding:

-

Cells stably or transiently expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured under standard conditions.

-

The cells are seeded into 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.

2. Assay Procedure:

-

The culture medium is removed, and the cells are washed with a suitable assay buffer.

-

For Gi-coupled receptors, cells are pre-incubated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable baseline of cAMP production.

-

The test compound is added at various concentrations.

-

The plate is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[3]

3. Cell Lysis and cAMP Detection:

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is determined using a competitive immunoassay kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor cAMP assay).[3][4]

4. Data Analysis:

-

The amount of cAMP produced is quantified based on the standard curve provided with the assay kit.

-

For agonists, the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression.

-

For antagonists, the IC50 value (the concentration of the compound that inhibits 50% of the agonist-stimulated response) is determined.

Signaling Pathways and Visualizations

Upon agonist binding, adenosine receptors activate distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

A1 and A3 Adenosine Receptor Signaling

A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[5][6]

Caption: A1 and A3 receptor signaling cascade.

A2A and A2B Adenosine Receptor Signaling

A2A and A2B receptors are coupled to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase.[7][8] The A2B receptor can also couple to Gq proteins.[9]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-Aminomethyl Adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) and its derivatives are pivotal endogenous signaling molecules that modulate a vast array of physiological and pathophysiological processes through interaction with four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). The therapeutic potential of targeting these receptors has been the subject of intense research for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders and cancer.[1] This technical guide focuses on 2-Aminomethyl adenosine, a synthetic derivative of adenosine, exploring its potential therapeutic applications. While specific quantitative pharmacological data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the established mechanisms of action for related 2-substituted adenosine analogs, detailed experimental protocols for their pharmacological evaluation, and a plausible synthesis route for this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this and related compounds.

Introduction to Adenosine Receptor Modulation

Adenosine receptors are ubiquitously expressed throughout the human body and play crucial roles in maintaining cellular and tissue homeostasis. Their activation or inhibition can elicit a wide range of cellular responses, making them attractive targets for therapeutic intervention. The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades:

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.

-

A₂ₐ and A₂B Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

The diverse physiological roles of adenosine receptors underscore their therapeutic potential in a multitude of diseases. For instance, A₂ₐ receptor antagonists are being investigated for the treatment of Parkinson's disease, while A₂ₐ receptor agonists show promise in cancer immunotherapy by mitigating the immunosuppressive effects of high adenosine concentrations in the tumor microenvironment.[1]

2-Substituted Adenosine Derivatives: A Promising Class of Ligands

Modifications at the C2 position of the adenine (B156593) ring of adenosine have been a key strategy in the development of potent and selective adenosine receptor ligands. These substitutions can significantly influence the affinity and efficacy of the resulting analogs for the different receptor subtypes. For example, various 2-alkynyl and 2-arylethynyl adenosine derivatives have been shown to be potent A₂ₐ adenosine receptor agonists.

While specific data for this compound is limited, the study of related 2-substituted analogs provides a framework for understanding its potential pharmacological profile. The introduction of an aminomethyl group at the C2 position is expected to influence the molecule's interaction with the receptor binding pocket, potentially conferring unique selectivity and efficacy profiles.

Quantitative Data for Related 2-Substituted Adenosine Analogs

To provide a quantitative context for the potential activity of this compound, the following table summarizes the binding affinity (Kᵢ) and efficacy (EC₅₀) data for a selection of structurally related 2-substituted adenosine derivatives at human adenosine receptor subtypes. It is important to note that these values are illustrative and the specific profile of this compound will require direct experimental determination.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Efficacy (EC₅₀, nM) | Reference |

| 2-(2-Phenylethylamino)adenosine | A₂ₐ | >150 (A₁) | - | [2] |

| 2-[2-(4-Aminophenyl)ethylamino]adenosine | A₂ₐ | >150 (A₁) | < 3 (coronary vasodilation) | [2] |

| 2-Chloroadenosine | A₁ | 10 | - | [3] |

| 2-Octynyladenosine (B1663861) (YT-146) | A₂ (canine) | - | - | [4][5] |

Synthesis of this compound

A plausible synthetic route for this compound starts from a protected 2-cyano adenosine derivative, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyano-N⁶-methyl-2',3',5'-tri-O-acetyladenosine

-

Borane-tetrahydrofuran (B86392) complex (BH₃-THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reduction of the Cyano Group:

-

Dissolve 2-cyano-N⁶-methyl-2',3',5'-tri-O-acetyladenosine in anhydrous THF.

-

Add a solution of borane-tetrahydrofuran complex (BH₃-THF) in THF to the reaction mixture.

-

Stir the mixture at 60°C for approximately 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Quenching and Deprotection:

-

Cool the reaction mixture to room temperature and carefully add methanol to quench the excess borane.

-

The addition of methanol also serves to remove the acetyl protecting groups from the ribose moiety.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

Key Experimental Protocols for Pharmacological Evaluation

To determine the therapeutic potential of this compound, its pharmacological properties must be thoroughly characterized. The following are detailed protocols for two fundamental assays used to assess the binding affinity and functional activity of adenosine receptor ligands.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃).

Materials:

-

Cell membranes expressing a high density of the target human adenosine receptor subtype (e.g., from stably transfected CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the efficacy (EC₅₀) and potency of this compound as an agonist or antagonist at the four human adenosine receptor subtypes.

Materials:

-

Whole cells expressing the target human adenosine receptor subtype (e.g., CHO or HEK293 cells).

-

Test compound: this compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for Gᵢ-coupled receptors).

-

A known reference agonist (e.g., NECA).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the receptor-expressing cells to an appropriate density in 96-well plates.

-

Assay for Gₛ-coupled receptors (A₂ₐ and A₂B):

-

Replace the culture medium with assay buffer.

-

Add varying concentrations of the test compound (this compound).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Assay for Gᵢ-coupled receptors (A₁ and A₃):

-

Pre-treat the cells with a fixed concentration of forskolin to stimulate cAMP production.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

-

For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ of the antagonist.

-

Potential Therapeutic Applications and Signaling Pathways

Based on the pharmacology of related adenosine receptor agonists, this compound could have therapeutic potential in several disease areas. The specific application will depend on its selectivity and efficacy profile at the different adenosine receptor subtypes.

Cancer Immunotherapy (A₂ₐ Receptor Agonism)

High concentrations of adenosine in the tumor microenvironment suppress the activity of immune cells, such as T cells and natural killer (NK) cells, primarily through the A₂ₐ receptor. By acting as a competitive agonist, this compound could potentially modulate this immunosuppressive effect, although the precise outcome would depend on its potency and downstream signaling relative to endogenous adenosine.

A₂A receptor signaling pathway in immune cells.

Cardiovascular Diseases (A₁ and A₂ₐ Receptor Modulation)

Adenosine plays a critical role in regulating cardiac function and vascular tone. A₁ receptor agonists can have cardioprotective effects by reducing heart rate and contractility, while A₂ₐ receptor agonists are potent vasodilators. Depending on its receptor selectivity, this compound could be explored for conditions like myocardial ischemia or hypertension.

References

- 1. Novel l-adenosine analogs as cardioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]